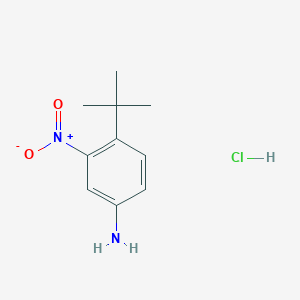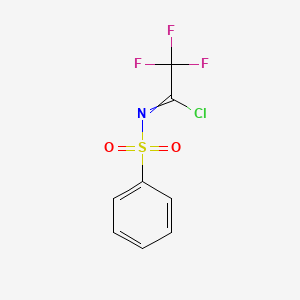
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is an organosulfur compound characterized by the presence of a benzenesulfonyl group and a trifluoroethanimidoyl chloride moiety
Applications De Recherche Scientifique
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Benzenesulfonyl chloride is an organosulfur compound that is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . It’s likely that “N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride” would have similar targets.
Mode of Action
Benzenesulfonyl chloride is highly reactive towards compounds containing reactive N-H and O-H bonds . It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters . “this compound” might interact with its targets in a similar way.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of “this compound”. For example, benzenesulfonyl chloride is known to react with water , which could potentially affect the action of “this compound” in aqueous environments.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to react with compounds containing reactive N-H and O-H bonds, making it useful in the preparation of sulfonamides and sulfonate esters . It interacts with enzymes such as sulfonyl transferases, which facilitate the transfer of the sulfonyl group to target molecules. Additionally, this compound can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor to consider, as it can degrade under certain conditions. Studies have shown that the compound is relatively stable at room temperature but can degrade when exposed to high temperatures or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with compounds containing reactive N-H and O-H bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Bases: Such as triethylamine, to neutralize by-products like hydrochloric acid.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the trifluoroethanimidoyl chloride moiety.
2-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of the trifluoroethanimidoyl group.
Propriétés
IUPAC Name |
N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGCUODTFLYDEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10802759 |
Source


|
| Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642461-04-9 |
Source


|
| Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
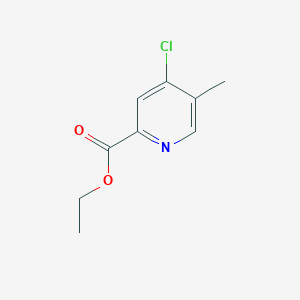
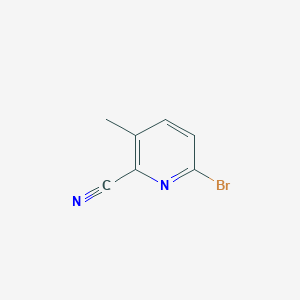

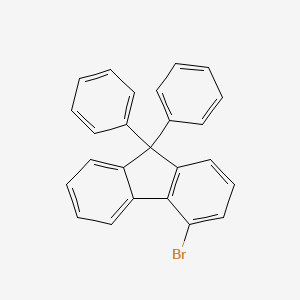
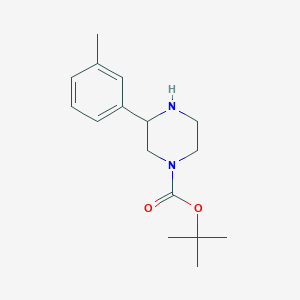

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
